molecular formula C22H20ClFN4O B11270985 N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11270985
M. Wt: 410.9 g/mol
InChI Key: OMUMJKBKBUFBHF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the chloro and fluoro substituents on the phenyl ring can be achieved through halogenation reactions.

    Coupling Reactions: The pyrimidine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and pyrimidine derivatives.

    This compound: may have unique properties due to the specific arrangement of its functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20ClFN4O

Molecular Weight

410.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H20ClFN4O/c23-18-12-17(6-7-19(18)24)27-22(29)16-8-10-28(11-9-16)21-13-20(25-14-26-21)15-4-2-1-3-5-15/h1-7,12-14,16H,8-11H2,(H,27,29)

InChI Key

OMUMJKBKBUFBHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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